Imidazo[1,2-a]pyridin-7-ol hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-7-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-7-ol hydrochloride can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a molecule, often catalyzed by transition metals.
Tandem Reactions: These involve multiple sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of imidazo[1,2-a]pyridin-7-one .
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to a variety of biological effects . For example, it can inhibit the activity of kinases involved in cell signaling pathways, which can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-7-ol hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 7-position.
Imidazo[1,2-a]pyrimidine: This compound has a similar fused ring structure but contains a nitrogen atom in place of one of the carbon atoms in the pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern but shares similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-1-3-9-4-2-8-7(9)5-6;/h1-5,8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGBQPXCYWEIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC2=CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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